molecular formula C11H6ClF3N2 B1317552 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine CAS No. 659729-09-6

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B1317552
CAS No.: 659729-09-6
M. Wt: 258.62 g/mol
InChI Key: RYYMGPDAXCLXSL-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a trifluoromethylphenyl group at the 6-position. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-kB inflammatory pathway, leading to changes in the expression of genes involved in inflammation . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which leads to the accumulation of substrates and the formation of reactive intermediates . Additionally, this compound can bind to transcription factors, such as NF-kB, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes . These interactions at the molecular level contribute to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the effects of this compound on cellular function can persist, with some effects becoming more pronounced over time due to the accumulation of reactive intermediates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, such as liver damage and oxidative stress, due to the accumulation of reactive intermediates and the inhibition of detoxifying enzymes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may be reactive and participate in further biochemical reactions. The compound can also affect the levels of specific metabolites, altering the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments allows this compound to interact with specific enzymes and proteins, thereby modulating their activity and contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both a chloro group and a trifluoromethylphenyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYMGPDAXCLXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587783
Record name 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659729-09-6
Record name 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-{3,3-Dimethyl-6-[6-(4-trifluoromethylphenyl)pyrimidin-4-ylamino]-2,3-dihydroindol-1-yl}ethanone. To a solution of 1-(3,3-dimethyl-6-nitro-2,3-dihydroindol-yl)ethanone (110 mg, 0.47 mmol) in ethyl ether (3 mL), magnetically stirred in a round-bottomed flask at 0° C., was added tin (II) chloride dihydrate (0.67 g, 2.96 mmol, Aldrich) and concd HCl (0.3 mL). The reaction mixture was stirred at 0° C. for 10 min, allowed to warm to 25° C. then stirred at that temperature overnight. The reaction mixture was washed with 10 N NaOH (10 mL), extracted with EtOAc and concentrated in vacuo. Analogous to the procedure used to prepare Example 5(b), the crude product and 4-chloro-6-(4-trifluoromethylphenyl)pyrimidine, Example 5(a), (0.19 g, 0.75 mmol) provided, after purification by silica gel chromatography (3:2 hexanes/EtOAc), the title product. MS (ESI, pos. ion) m/z: 427 (M+1). MP: 227-230° C.
Name
1-{3,3-Dimethyl-6-[6-(4-trifluoromethylphenyl)pyrimidin-4-ylamino]-2,3-dihydroindol-1-yl}ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3,3-dimethyl-6-nitro-2,3-dihydroindol-yl)ethanone
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 500-mL, round-bottomed flask was added 4,6-dichloropyrimidine (14 g, 95 mmol, Aldrich), 4-(trifluoromethyl)phenylboronic acid (6.0 g, 32 mmol, Aldrich), acetonitrile (95 mL) and 1 M aq sodium carbonate (95 mL). The mixture was deoxygenated by sparging with N2 for 15 min. The catalyst, Pd(PPh3)4 (1.9 g, 1.6 mmol, Strem), was added and the yellow mixture was heated at 80° C. for 15 h. After cooling to 25° C., the solution was concentrated to remove the acetonitrile. The solution was diluted with aq NaHCO3 and extracted with CH2Cl2. The combined extracts were dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel chromatography with gradient from 1.5% to 10% solution of ethyl acetate in hexane afforded the title compound as a white solid. MS (ESI, pos. ion) m/z: 259 (M+1).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a screw top flask, 4,6-dichloropyrimidine (3.1 g, 21 mmol), 4-trifluoromethyl-phenyl boronic acid (3.9 g, 21 mmol) and potassium phosphate (8.8 g, 42 mmol) were combined in dimethoxyethane (60 mL) and water (12 mL). The flask was flushed with N2 and tetrakis(triphenylphosphine)palladium (1.2 g, 1.0 mmol) was added. The flask was sealed and heated to 90° C. for 12 hours. The reaction mixture was cooled to rt and H2O (50 mL) was added and resulting mixture was extracted with EtOAc (3×50 mL). The organic phases were combined, washed with brine (50 mL), dried with Na2SO4, filtered, and concentrated. The resulting residue was purified by flash column chromatography using ethyl acetate-hexanes (0%-20%) to provide a clear oil (2.6 g, 48%). MS (ESI): mass calcd. for C11H6ClF3N2, 258.0; m/z found 259.1 [M+H]+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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